REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].C([O-])([O-])=O.[K+].[K+].[Na+].Cl[C:20]([F:25])([F:24])C([O-])=O>CN(C=O)C.O.CCOC(C)=O>[F:24][CH:20]([F:25])[O:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[I:1] |f:1.2.3,4.5,6.7|
|
Name
|
|
Quantity
|
8.98 g
|
Type
|
reactant
|
Smiles
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IC1=C(C=C(C=C1)[N+](=O)[O-])O
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Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
5.17 g
|
Type
|
reactant
|
Smiles
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[Na+].ClC(C(=O)[O-])(F)F
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Name
|
|
Quantity
|
33 (± 27) mL
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Type
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solvent
|
Smiles
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CN(C)C=O.O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
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was stirred at 110° C. for 3.5 h and at room temperature for 12 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 1H HCl, saturated NaHCO3 aq., water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (Hexane/EtOAc=9/1)
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Type
|
CUSTOM
|
Details
|
to obtain compound aa4-1 (9.17 g) as a brown amorphous solid
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
FC(OC1=C(C=CC(=C1)[N+](=O)[O-])I)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |